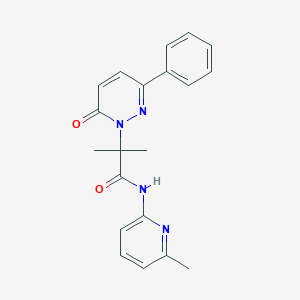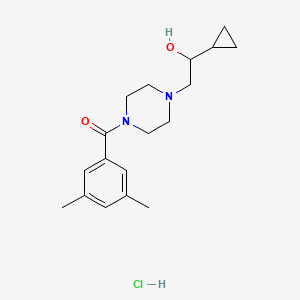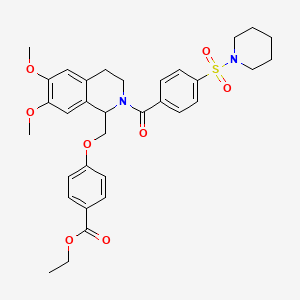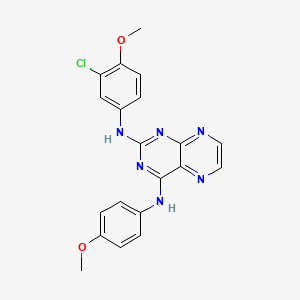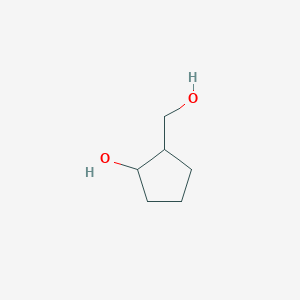
2-(Hydroxymethyl)cyclopentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)cyclopentanol is a chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 . It is also known by its IUPAC name, 2-(hydroxymethyl)cyclopentan-1-ol .
Synthesis Analysis
The synthesis of cyclopentanol derivatives, including 2-(Hydroxymethyl)cyclopentanol, can be achieved from cyclopentene through a two-step process: an initial addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range from 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range from 2:1 to 3:1. For the transesterification reaction, the ideal temperature ranges from 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range from 3:1 to 4:1 .
Molecular Structure Analysis
The molecular structure of 2-(Hydroxymethyl)cyclopentanol can be represented by the InChI code 1S/C6H12O2/c7-4-5-2-1-3-6(5)8/h5-8H,1-4H2 . This compound has a cyclopentane ring with a hydroxymethyl group attached .
Chemical Reactions Analysis
The chemical reactions involving 2-(Hydroxymethyl)cyclopentanol are primarily its synthesis reactions as described above. The addition-esterification and transesterification reactions involved in its synthesis are both exothermic .
Physical And Chemical Properties Analysis
2-(Hydroxymethyl)cyclopentanol is an oil at room temperature . It has a density of 1.1±0.1 g/cm³, a boiling point of 252.7±8.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 30.9±0.3 cm³, a polar surface area of 40 Ų, and a molar volume of 104.3±3.0 cm³ .
Scientific Research Applications
Catalysis and Green Chemistry
Cyclopentanol serves as a valuable platform for catalytic reactions due to its unique structure. Researchers have explored its use in tandem catalysis, specifically in the hydrogenative rearrangement of biomass-derived furfurals (such as furfural and 5-hydroxymethyl furfural) to C5 cyclic compounds. These cyclic compounds include cyclopentanones and cyclopentanols . By replacing traditional petroleum-based approaches, this process contributes to sustainable and eco-friendly chemical synthesis.
Fine Chemical Synthesis
Cyclopentanol plays a crucial role in the production of fine chemicals. It serves as a precursor for various compounds, including:
Solvent and Extraction Processes
Cyclopentanol acts as a solvent in various chemical processes. Its low toxicity and favorable boiling point make it suitable for extraction and purification steps. Researchers explore its use in green extraction methods.
Safety and Hazards
2-(Hydroxymethyl)cyclopentanol is classified as a flammable liquid and vapor . It is harmful if swallowed and can cause serious eye irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
Future Directions
The hydrogenative rearrangement of biomass-derived furfurals to C5 cyclic compounds, such as cyclopentanones and cyclopentanols, offers an alternative synthesis route for acquiring oxygen-containing value-added chemicals . This process, which includes the synthesis of 2-(Hydroxymethyl)cyclopentanol, could replace traditional petroleum-based approaches and contribute to the development of green chemical industries .
properties
IUPAC Name |
2-(hydroxymethyl)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-5-2-1-3-6(5)8/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADBLZFWTJHOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)cyclopentanol | |
CAS RN |
69618-32-2 |
Source


|
| Record name | 2-(hydroxymethyl)cyclopentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-methylphenyl)methoxy]pyran-4-one](/img/structure/B2454265.png)
![N-(2-furylmethyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2454266.png)
![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzo[f]chromen-3-one](/img/structure/B2454267.png)
![N-(2-fluorophenyl)-2-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)acetamide](/img/structure/B2454268.png)
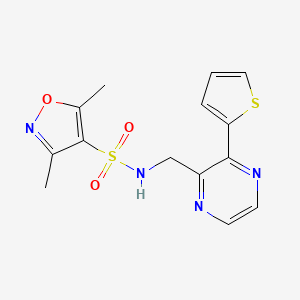
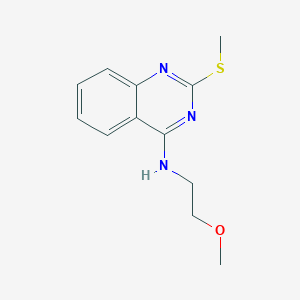
![(Z)-ethyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2454275.png)
![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2454276.png)
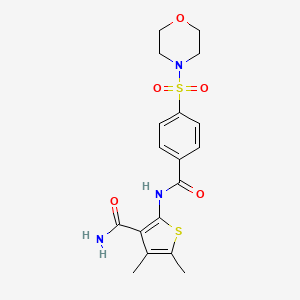
![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-2,2-dimethyl-1-propanone](/img/structure/B2454282.png)
